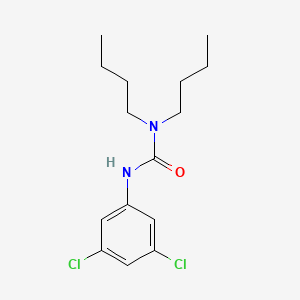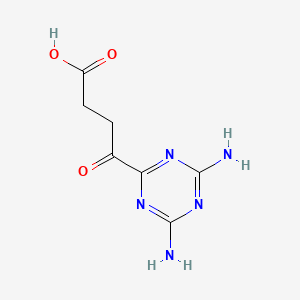![molecular formula C19H19N5S B15076483 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)
3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with isothiocyanates to form the triazole ring, followed by further functionalization to introduce the propanenitrile group. Reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. .
Wissenschaftliche Forschungsanwendungen
3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as 3-[(4-methylphenyl)amino]propanenitrile and 3-(4-chlorophenyl)-5-((4-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole . Compared to these compounds, 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile has unique structural features that may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C19H19N5S |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
3-[3-(4-methylanilino)-4-(4-methylphenyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanenitrile |
InChI |
InChI=1S/C19H19N5S/c1-14-4-8-16(9-5-14)21-18-22-23(13-3-12-20)19(25)24(18)17-10-6-15(2)7-11-17/h4-11H,3,13H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
QWKXVBGYVYWXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=S)N2C3=CC=C(C=C3)C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


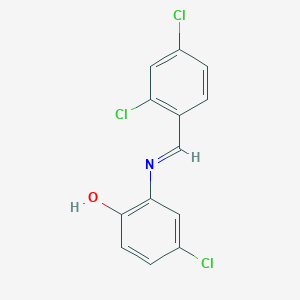
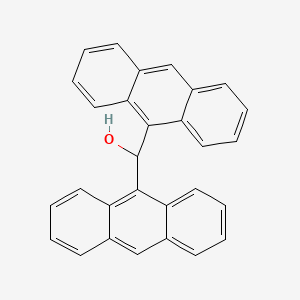
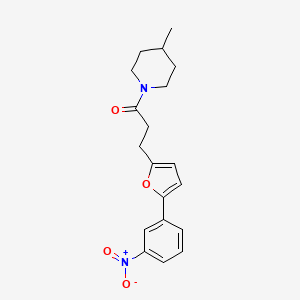
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
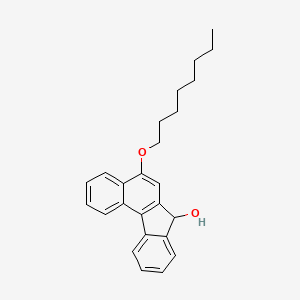
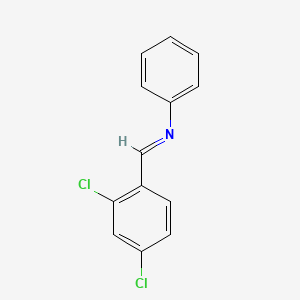
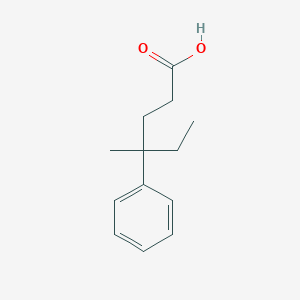
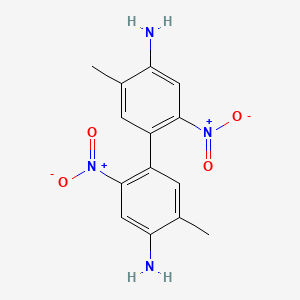
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
